molecular formula C12H20N4O B1482060 (1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2097977-77-8

(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1482060
CAS RN: 2097977-77-8
M. Wt: 236.31 g/mol
InChI Key: USDMUORZIBDGOF-UHFFFAOYSA-N
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Description

1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, also known as CPMPT, is an organic compound belonging to the family of triazoles. It is a colorless to pale yellow crystalline solid with a molecular weight of 212.28 g/mol. CPMPT is a highly versatile compound that has been used in various scientific research applications, including the synthesis of other organic compounds, the study of biochemical and physiological effects, and the development of new laboratory experiments.

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in drug design and are present in many pharmaceuticals. The synthesis of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, is an important area of research. These compounds are synthesized through intra- and intermolecular reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination. The compound could serve as a precursor or intermediate in the synthesis of these derivatives .

Pharmacological Applications

Piperidine moieties are integral to the structure of many drugs. The compound “(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol” could be explored for its pharmacological potential. It may be involved in the discovery and biological evaluation of potential drugs, particularly those targeting neurological pathways, given the significance of piperidine in medicinal chemistry .

Antimalarial Activity

Synthetic piperidines have been evaluated for their selectivity against resistant strains of Plasmodium falciparum, the parasite responsible for malaria. The compound could be tested for its antimalarial properties, especially considering the emergence of resistance to current treatments. Its efficacy could be determined through in vitro parasite growth inhibition assays .

Antiplasmodial Selectivity

The selectivity of a compound for the malaria parasite over human cells is a critical factor in drug development. Structurally simple synthetic piperidines have shown high selectivity indices, indicating their potential as safe and efficacious antimalarial molecules. The compound could be assessed for its cytotoxicity and selectivity index to determine its suitability as an antimalarial lead .

Resistance to Artemisinins

With the increasing resistance to artemisinins, there is a need for novel antimalarial molecules. The compound could be part of a study to explore new chemical entities that can overcome this resistance. Its structure could be modified to enhance activity against resistant strains and evaluated in combination with other antimalarial agents .

Drug Discovery and Development

The compound’s unique structure makes it a candidate for drug discovery programs. It could be used in high-throughput screening assays to identify new biological targets or to improve the pharmacokinetic and pharmacodynamic profiles of existing drug candidates. Its role in the development of new therapeutic agents, particularly for diseases where piperidine derivatives are relevant, is a promising field of research .

properties

IUPAC Name

[1-[1-(cyclopropylmethyl)piperidin-3-yl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c17-9-11-7-16(14-13-11)12-2-1-5-15(8-12)6-10-3-4-10/h7,10,12,17H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDMUORZIBDGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2CC2)N3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

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